4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane is a complex organic compound belonging to the class of dioxaborolanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Boronic Acid Intermediate: : The starting material, usually a substituted phenylboronic acid, undergoes a coupling reaction with 4-(4-(trifluoromethyl)phenoxy)phenylboronic acid. This step requires a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or DMF.
Cyclization Reaction: : The resulting intermediate is then treated with a diol, such as pinacol, under dehydrating conditions. This reaction usually occurs in the presence of an acid catalyst, like sulfuric acid, to form the dioxaborolane ring.
Industrial Production Methods
Industrial-scale production of this compound may involve similar steps but optimized for larger-scale reactions:
Continuous Flow Synthesis: : Using flow reactors to ensure consistent reaction conditions and improve yield.
Purification: : Post-synthesis, the compound is typically purified using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically transforming the boron-containing group into a boronic ester or acid.
Reduction: : Although less common, reduction reactions might target the trifluoromethyl group, converting it into a methyl group.
Substitution: : The aromatic rings allow for various substitution reactions, including electrophilic and nucleophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or oxone in a solvent like acetonitrile.
Reduction: : Lithium aluminum hydride or diisobutylaluminum hydride in ether solvents.
Substitution: : Halogens (chlorine, bromine) or nucleophiles (amines, alkoxides) under conditions specific to the desired substitution.
Major Products
Oxidation: : Boronic esters and acids.
Reduction: : Methylated aromatic compounds.
Substitution: : Halogenated or nucleophile-substituted aromatics.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane finds applications in multiple research areas:
Chemistry: : Used as a reagent in Suzuki coupling reactions to form carbon-carbon bonds, important in the synthesis of complex organic molecules.
Biology: : Its derivatives are studied for potential use in drug discovery, particularly for targeting proteins with boron-containing pharmaceuticals.
Medicine: : Investigated for its potential in boron neutron capture therapy (BNCT), a type of radiation therapy for treating cancer.
Industry: : Utilized in the production of polymers and advanced materials with unique properties such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The compound exerts its effects primarily through interactions involving its boron atom. The boron atom in the dioxaborolane ring can form reversible covalent bonds with various biological molecules, including enzymes and proteins. This property is exploited in drug design, where the compound can act as an inhibitor by binding to active sites on target proteins. The trifluoromethyl group also contributes to the compound's overall reactivity and biological activity, often enhancing its ability to penetrate biological membranes and improve its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(4-(4-methylphenoxy)phenyl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(4-(4-chlorophenoxy)phenyl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(4-(4-bromophenoxy)phenyl)-1,3,2-dioxaborolane
Uniqueness
Trifluoromethyl Group: : Unlike its analogs, the trifluoromethyl group in 4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane enhances its chemical and biological activity, making it more versatile in applications ranging from synthetic chemistry to pharmaceuticals.
Reactivity and Selectivity: : The presence of the trifluoromethyl group also impacts the compound’s reactivity and selectivity in various chemical reactions, often providing better yields and more efficient reactions compared to its analogs.
So, there you go—a deep dive into a fascinating molecule. How does that resonate with your chemistry sense?
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[4-(trifluoromethyl)phenoxy]phenyl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)14-7-11-16(12-8-14)24-15-9-5-13(6-10-15)19(21,22)23/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWELKLMDYNYJMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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